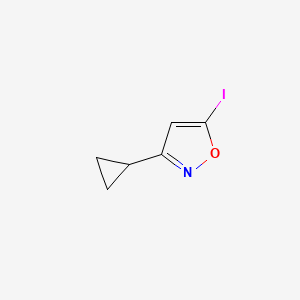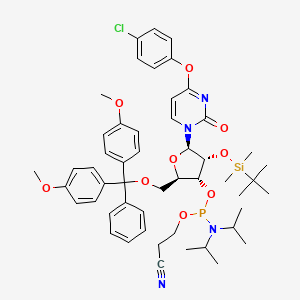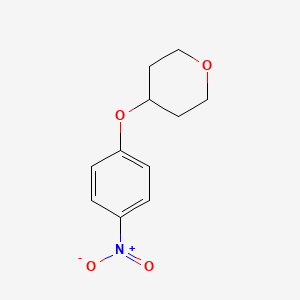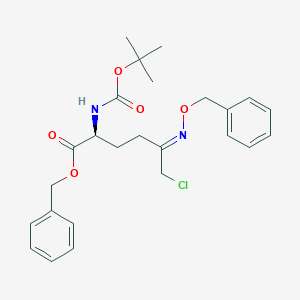![molecular formula C13H19ClF3N B1435421 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride CAS No. 1803584-22-6](/img/structure/B1435421.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom. The specific arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Structural Analysis :
- The study by Sato et al. (2006) discusses trifluoromethylation at the α-position of α,β-unsaturated ketones, which is relevant for understanding the synthesis of compounds like 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride (Sato, Omote, Ando, & Kumadaki, 2006).
- Jebas et al. (2013) focused on the synthesis and crystal structures of derivatives of butyrate and 1,3-dioxane, which can offer insights into the structural aspects of similar compounds (Jebas et al., 2013).
Analytical Methods :
- Görog et al. (1983) describe ultraviolet spectrophotometric methods for alpha-ethyl benzhydrol derivatives, which may include compounds structurally similar to 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride (Görog, Rényei, & Lauko, 1983).
Application in Corrosion Inhibition :
- Ghiaty et al. (2020) conducted an experimental and computational study on ecofriendly synthesized imine cationic surfactants, which can be correlated to the potential applications of similar compounds in corrosion inhibition (Ghiaty et al., 2020).
Pharmacological Studies :
- Clark et al. (1979) investigated substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents, which may provide insights into the pharmacological applications of structurally similar compounds like 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride (Clark et al., 1979).
Safety And Hazards
While specific safety and hazard information for 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and exposure to eyes, skin, or clothing should be avoided .
properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N.ClH/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16;/h4-7,11H,8,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKLVJMCDPKNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)










![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)
